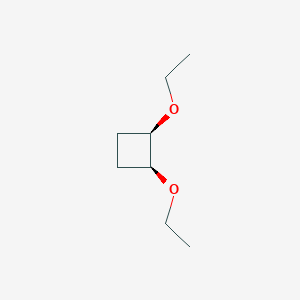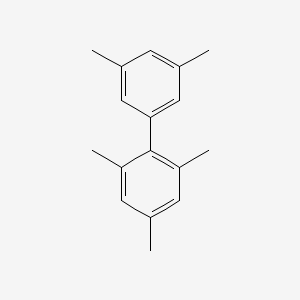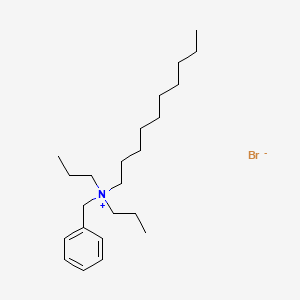![molecular formula C22H21NO3 B14392737 N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine CAS No. 87975-69-7](/img/structure/B14392737.png)
N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine is an organic compound characterized by the presence of benzyloxy groups attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the protection of the phenol groups on the phenyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethylidene Group: The protected phenyl intermediate is then reacted with an appropriate aldehyde or ketone to introduce the ethylidene group.
Formation of the Hydroxylamine Moiety: The final step involves the reaction of the ethylidene intermediate with hydroxylamine hydrochloride in the presence of a base to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3,5-Dimethoxyphenyl]ethylidene}hydroxylamine
- N-{1-[3,5-Dihydroxyphenyl]ethylidene}hydroxylamine
Uniqueness
N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities.
Properties
CAS No. |
87975-69-7 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-[3,5-bis(phenylmethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C22H21NO3/c1-17(23-24)20-12-21(25-15-18-8-4-2-5-9-18)14-22(13-20)26-16-19-10-6-3-7-11-19/h2-14,24H,15-16H2,1H3 |
InChI Key |
XLNYNWIQHIVXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


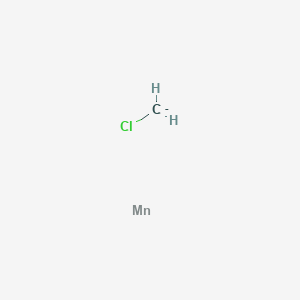
![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)
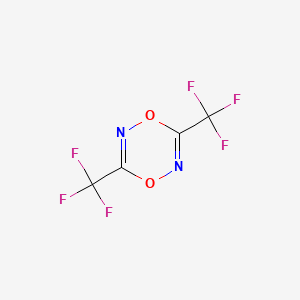
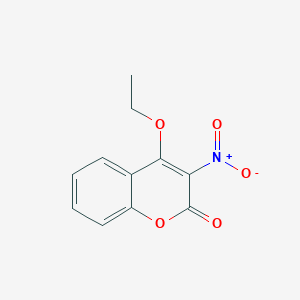
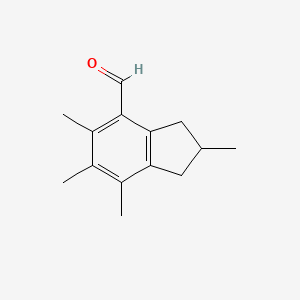
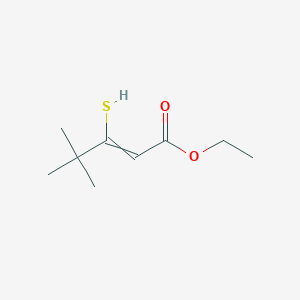
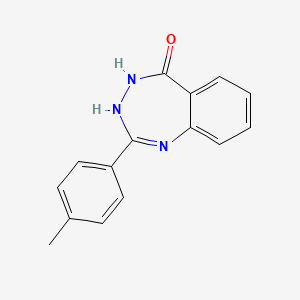
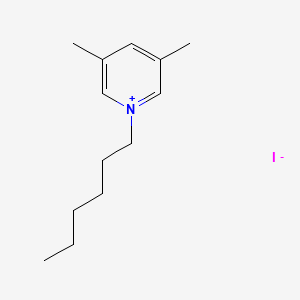
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
